molecular formula C4H5ClF7N B6324917 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride CAS No. 2794-75-4

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride

Cat. No. B6324917
CAS RN: 2794-75-4
M. Wt: 235.53 g/mol
InChI Key: OUYUHKFQCFFSBF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a chemical compound with the CAS Number: 2794-75-4 . It has a molecular weight of 235.53 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is C4H4F7N . The InChI Code is 1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H .


Physical And Chemical Properties Analysis

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a solid at ambient temperature . It is soluble in water .

Scientific Research Applications

Pharmaceutical Intermediates

“2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of complex organic molecules.

Halogenated Solvent in Electrospray Liquid Chromatography

It can be employed as a halogenated solvent in electrospray liquid chromatography . Electrospray ionization (ESI) is a technique used in mass spectrometry to produce ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. It is especially useful in producing ions from macromolecules because it overcomes the propensity of these molecules to fragment when ionized.

Synthesis of Fluorinated Amphiphilic Block Copolymers

“2,2,3,3,4,4,4-Heptafluorobutylamine” can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer . These types of copolymers have a wide range of applications including drug delivery systems, surfactants, and emulsion stabilizers.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H301+H331 indicating toxicity if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

For future handling and storage of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride, it should be stored away from strong oxidizing agents, in cool, dry conditions in well-sealed containers .

Mechanism of Action

Target of Action

The primary targets of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride are currently unknown . This compound is used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of active pharmaceutical ingredients that have specific targets.

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information about how such factors impact 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is currently unavailable . It is recommended to store this compound away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUHKFQCFFSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895169
Record name 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride

CAS RN

2794-75-4
Record name 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Reactant of Route 2
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Reactant of Route 5
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Reactant of Route 6
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